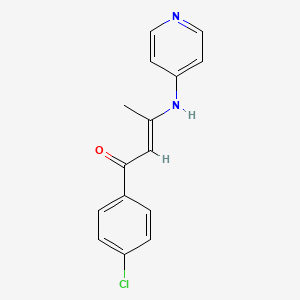![molecular formula C21H27N3O3 B5436613 N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5436613.png)
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play important roles in tissue remodeling, inflammation, and cancer progression.
作用機序
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide inhibits MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent proteases that cleave extracellular matrix proteins and other bioactive molecules. This compound binds to the zinc ion in the active site of MMPs, preventing the enzyme from cleaving its substrates. This inhibition has been shown to reduce tumor growth, angiogenesis, and inflammation in various disease models.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, this compound inhibits the activity of MMPs and reduces the degradation of extracellular matrix proteins. This inhibition has been shown to reduce cell migration and invasion in cancer cells. In vivo, this compound has been shown to reduce tumor growth, angiogenesis, and inflammation in various disease models. This compound has also been shown to have anti-arthritic effects by reducing joint inflammation and cartilage degradation in animal models of rheumatoid arthritis.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, which allows for the specific targeting of these enzymes in biological systems. This compound is also relatively easy to synthesize and has a low molecular weight, which allows for easy diffusion across cell membranes. However, this compound also has some limitations as a research tool. It can be toxic at high concentrations, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in some disease models.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of this compound. Another area of interest is the study of the role of MMPs in various disease models, including cancer, arthritis, and cardiovascular diseases. This compound has also been shown to have potential as a therapeutic agent in these diseases, and further research is needed to explore its clinical potential. Finally, the use of this compound in combination with other drugs or therapies may also be an area of future research.
合成法
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process starting from 2-ethoxybenzoic acid and 4-methoxyphenylpiperazine. The key step in the synthesis is the coupling reaction between 2-ethoxybenzoic acid and 4-methoxyphenylpiperazine using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting product is then converted to this compound by acetylation with acetic anhydride and triethylamine.
科学的研究の応用
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been widely used in scientific research to study the role of MMPs in various biological processes. MMPs are involved in many physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer progression. This compound has been shown to inhibit the activity of several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, both in vitro and in vivo. This inhibition has been shown to have therapeutic potential in various disease models, including cancer, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-20-7-5-4-6-19(20)22-21(25)16-23-12-14-24(15-13-23)17-8-10-18(26-2)11-9-17/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXGJUOWUKNNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5436537.png)
![4-methyl-5-(2-{2-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-1,3-thiazole](/img/structure/B5436540.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5436546.png)
![ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate](/img/structure/B5436548.png)
![3-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5436550.png)
![6-(3,9-diazaspiro[5.5]undec-3-yl)-N,N-dimethyl-2-pyrazinecarboxamide hydrochloride](/img/structure/B5436564.png)
![1-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5436571.png)
![N,N,N'-trimethyl-N'-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-propanediamine](/img/structure/B5436573.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5436580.png)
![methyl 3-[(mesitylcarbonyl)amino]benzoate](/img/structure/B5436583.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5436584.png)
![4-({3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5436589.png)
![N-(3-methoxyphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5436604.png)
